13R-Hode

説明

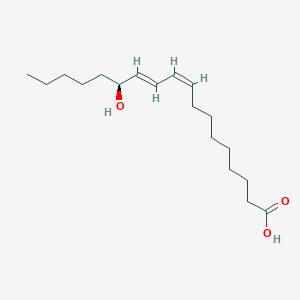

13R-Hydroxy-9Z,11E-octadecadienoic acid (13R-HODE) is a hydroxy fatty acid derived from linoleic acid (LA, 18:2n-6) via enzymatic oxidation. Its molecular formula is C₁₈H₃₂O₃ (molecular weight: 296.45 g/mol), featuring conjugated double bonds at positions 9Z and 11E and an R-configuration at the 13-hydroxy group (Fig. 1) . This compound is part of the oxylipin family, which includes bioactive lipids involved in inflammation, cell signaling, and metabolic regulation. Unlike its stereoisomer 13S-HODE, the R-form is less studied, but emerging evidence suggests distinct biological roles influenced by its stereochemistry .

特性

IUPAC Name |

(9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-PIHGWCCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017287 | |

| Record name | (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10219-69-9 | |

| Record name | Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

13R-hydroxy-9Z,11E-octadecadienoic acid (13R-HODE) is a bioactive lipid derived from linoleic acid that exhibits a variety of biological activities. It is part of a family of oxidized linoleic acid metabolites (OXLAMs), which have garnered attention for their roles in physiological and pathological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its hydroxyl group at the 13th carbon position and is stereoisomeric with 13S-HODE. The structure can be summarized as follows:

- Molecular Formula : C18H34O3

- CAS Number : 10219-69-9

- Synonyms : 13(R)-hydroxy-octadecadienoic acid

The biological activities of this compound are mediated through various cellular pathways:

- PPAR Activation : this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, which plays a crucial role in lipid metabolism and inflammation regulation .

- TRPV1 Interaction : This compound interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, influencing pain perception and inflammatory responses. Studies indicate that both this compound and its stereoisomers can stimulate TRPV1-dependent responses in neuronal cells .

- Antioxidant Properties : Research suggests that this compound exhibits antioxidant effects, potentially protecting cells from oxidative stress by scavenging free radicals and modulating signaling pathways related to inflammation .

Anti-Cancer Properties

Several studies have highlighted the anti-cancer properties of this compound. It has been observed to inhibit the proliferation of various cancer cell lines, including colon cancer cells (HT-29) and others. The mechanism involves the modulation of apoptotic pathways and cell cycle regulation .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various models. It reduces the expression of pro-inflammatory cytokines and chemokines, contributing to its potential therapeutic role in inflammatory diseases .

Cardiovascular Health

The compound may also play a role in cardiovascular health by influencing platelet aggregation and thromboxane A2 activity. Its ability to modulate lipid profiles suggests a protective effect against cardiovascular diseases .

Case Studies

- Dietary Impact on Bioavailability : A study investigated the absorption kinetics of dietary 13HODE in rats, showing that it is rapidly absorbed and incorporated into liver and adipose tissues when administered orally. This highlights its potential as a dietary supplement for health benefits .

- Cancer Cell Studies : In vitro studies using HT-29 colon cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment .

Research Findings Summary

科学的研究の応用

Synthesis of 13R-HODE

The synthesis of this compound can occur enzymatically through the action of lipoxygenases. Specifically, human 15-lipoxygenase-1 and -2 have been shown to biosynthesize this compound from linoleic acid derivatives. Research indicates that the production of this compound is favored over other isomers when using specific substrates like linoleate and linolenate .

Anti-Cancer Properties

Research has indicated that this compound may play a role in inhibiting cancer metastasis. It has been shown to prevent cell adhesion to endothelial cells, which is a critical step in the metastatic process . This suggests that compounds like this compound could be explored as potential anti-metastatic agents.

Modulation of Inflammatory Responses

Both this compound and its stereoisomer, 13S-HODE, have been implicated in modulating inflammatory responses. They can activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of inflammation and metabolic processes . This activation may have therapeutic implications for diseases characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by acting as a selective agonist for TRPV1 receptors, which are involved in pain perception and neuroinflammation . This could position it as a candidate for further research in neurodegenerative conditions.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on endothelial cell adhesion | This compound significantly reduced adhesion of cancer cells to endothelial cells | Potential use in cancer therapy to prevent metastasis |

| Research on inflammatory response | Activation of PPARs by this compound led to decreased inflammatory markers | Could be beneficial in treating inflammatory diseases |

| Neuroprotective study | Demonstrated TRPV1 agonistic activity | Possible application in neuroprotection and pain management |

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomers: 13R-HODE vs. 13S-HODE

- Structural Differences : Both isomers share the same molecular formula and double bond positions but differ in the configuration of the 13-hydroxy group (R vs. S).

- Biosynthesis: 13S-HODE is produced via soybean lipoxygenase (LOX) or human 15-LOX-1, which stereospecifically oxidizes LA . this compound may arise from non-enzymatic peroxidation or specific LOX isoforms, though its biosynthetic pathway remains less characterized .

- Biological Activities: 13S-HODE: Acts as a PPARγ ligand, promoting foam cell formation in atherosclerosis . It also functions as a chemorepellant in endothelial cells, maintaining vascular thromboresistance . this compound: Limited data exist, but its stereochemistry may alter receptor binding or signaling efficiency compared to the S-form .

Table 1 : Key Differences Between this compound and 13S-HODE

Positional Isomers: 9-HODE and 13-HODE

- 9-HODE (9-Hydroxy-10E,12Z-octadecadienoic acid): Features a hydroxy group at position 9 instead of 13. Generated via 15-LOX-2 or autooxidation . Associated with oxidative stress and inflammation, but less studied than 13-HODE .

Table 2 : Comparison of Positional Isomers

| Property | 13-HODE | 9-HODE |

|---|---|---|

| Hydroxy Position | C13 | C9 |

| Biosynthetic Pathway | 15-LOX-1, soybean LOX | 15-LOX-2, non-enzymatic |

| Biological Role | PPARγ activation | Inflammatory marker |

Functional Group Variants: Hydroperoxy and Keto Derivatives

13-HpODE (13-Hydroperoxy-9Z,11E-octadecadienoic acid)

- Structure : Contains a hydroperoxy (-OOH) group at C13.

- Role : Precursor to 13-HODE via enzymatic reduction . Elevated in oxidative stress and implicated in lipid signaling .

13-Oxo-ODE (13-Keto-9Z,11E-octadecadienoic acid)

- Structure : Ketone group at C13 instead of hydroxy.

- Role : Generated via further oxidation of 13-HODE. Exhibits anti-inflammatory properties and suppresses cancer stem cell proliferation .

Table 3 : Functional Group Derivatives of 13-HODE

| Compound | Functional Group | Key Role |

|---|---|---|

| 13-HpODE | -OOH | Precursor to 13-HODE |

| 13-Oxo-ODE | =O | Anti-inflammatory, anti-cancer |

Epoxy and Diol Derivatives

- 12,13-Epoxy-9-Octadecenoic Acid: Epoxide at C12–C13, produced under oxidative stress. Accumulates in infected plant tissues, suggesting a role in pathogen response .

- 9,10-DiHOME (9,10-Dihydroxy-12Z-octadecenoic acid): Diol derivative of LA. Associated with mitochondrial stress and inflammation .

準備方法

Burkholderia thailandensis 13-Lipoxygenase

Recombinant Escherichia coli expressing Burkholderia thailandensis 13-LOX achieved 13-HODE production via linoleic acid oxidation. Key parameters include:

| Parameter | Optimal Condition | Yield/Productivity |

|---|---|---|

| Substrate | 20 g/l linoleic acid | 79% conversion yield |

| Biocatalyst | 15 g/l permeabilized cells | 31.6 g/l/h productivity |

| Reaction Time | 30 minutes | 15.8 g/l 13-HODE |

Permeabilization with 0.5 M NaCl enhanced enzyme accessibility, though stereochemical outcomes were unspecified. Subsequent chiral analysis is critical to confirm (R)-configuration dominance.

Chemical Synthesis with Stereocontrol

Stereocontrolled chemical synthesis remains the most reliable method for obtaining enantiomerically pure 13(R)-HODE.

Palladium-Catalyzed Coupling

A convergent synthesis employed palladium(II) catalysts to couple alkenes 4 and 5 , yielding diene ester 6 , a late-stage intermediate. The stereochemistry at C13 was dictated by chiral ligands or starting material configurations.

Reaction Scheme:

-

Alkene Preparation :

-

Alkene 4 (Z-configuration) and 5 (E-configuration) synthesized via Wittig or Julia–Kocienski olefination.

-

-

Coupling :

-

Hydroxylation :

-

Sharpless asymmetric dihydroxylation or enzymatic hydroxylation introduced the 13(R)-OH group.

-

Chiral Resolution of Racemic Mixtures

Racemic 13-HODE mixtures (e.g., from non-stereoselective LOX) can be resolved via:

Chromatographic Separation

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively esterified (S)-HODE, enriching (R)-HODE in the unreacted fraction. Yields reached 45–60% with 90% enantiomeric excess.

Comparative Analysis of Methods

| Method | Stereoselectivity | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Microbial 13-LOX | Moderate* | 79 | High | Moderate |

| Pd-Catalyzed Synthesis | High | 65–75 | Low to Moderate | High |

| Chiral Resolution | High | 45–60 | Moderate | Low |

*Assumes engineering for (R)-selectivity; native enzymes typically favor (S)-HODE .

Q & A

Basic: How can researchers confirm the identity and purity of 13R-hydroxy-9Z,11E-octadecadienoic acid in experimental samples?

Answer:

- Structural validation : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₈H₃₂O₃; exact mass 296.235 Da) and nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry at C13 and double-bond geometry (9Z,11E) .

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 234 nm for conjugated dienes) or chiral chromatography to distinguish 13R-HODE from its 13S stereoisomer. Purity >98% is recommended for biological studies .

Basic: What enzymatic pathways synthesize 13R-hydroxy-9Z,11E-octadecadienoic acid, and how can these be replicated in vitro?

Answer:

- Lipoxygenase (LOX)-mediated synthesis : Use recombinant human 15-LOX-1 to oxidize linoleic acid. Monitor reaction progress via UV absorbance at 234 nm (specific for conjugated dienes) and validate products with LC-MS .

- Non-enzymatic synthesis : Expose linoleic acid to reactive oxygen species (ROS) under controlled pH and temperature. Purify this compound using silica gel chromatography .

Basic: What are the primary biological roles of 13R-hydroxy-9Z,11E-octadecadienoic acid in cellular systems?

Answer:

- PPARα activation : this compound binds to PPARα, reducing hepatic triglyceride levels in metabolic disease models. Validate activity using luciferase reporter assays in hepatocyte cell lines .

- Inflammatory modulation : At low concentrations (nM range), it suppresses NF-κB signaling in macrophages, while higher concentrations (μM) may promote ROS-dependent apoptosis .

Advanced: How do researchers resolve contradictions in stereoisomer-specific activity between 13R- and 13S-HODE?

Answer:

- Chiral separation : Use amylose- or cellulose-based chiral columns with hexane/isopropanol mobile phases to isolate enantiomers. Confirm elution order via spiking with synthetic standards .

- Functional assays : Compare 13R- and 13S-HODE in receptor-binding studies (e.g., PPARα) and gene expression profiling (e.g., inflammatory cytokines) to identify stereospecific effects .

Advanced: What experimental strategies differentiate this compound’s autocrine signaling from its downstream metabolites (e.g., 13-oxo-ODE)?

Answer:

- Metabolite tracing : Use stable isotope-labeled ¹³C-linoleic acid to track HODE metabolism in cell cultures. Quantify 13-oxo-ODE via LC-MS/MS with multiple reaction monitoring (MRM) .

- Pharmacological inhibition : Block NAD⁺-dependent dehydrogenases (e.g., with disulfiram) to prevent 13-HODE oxidation and isolate its direct effects .

Advanced: How can researchers detect and quantify this compound in complex biological matrices (e.g., plasma, tissue)?

Answer:

- Extraction protocol : Acidify samples to pH 3.0, extract with ethyl acetate, and purify via solid-phase extraction (C18 columns).

- Quantitative analysis : Use UPLC-ESI-MS/MS in negative ion mode with deuterated internal standards (e.g., 13-HODE-d4) for calibration .

Advanced: How do contradictory reports on this compound’s pro- vs. anti-inflammatory roles align with experimental models?

Answer:

- Dose- and context-dependence : At low doses (10–100 nM), this compound activates anti-inflammatory PPARγ pathways in adipocytes. At higher doses (>1 µM), it induces ROS-mediated NLRP3 inflammasome activation in macrophages .

- Model selection : Use tissue-specific knockout mice (e.g., PPARα⁻/⁻) to dissect pathway contributions .

Basic: What storage conditions ensure 13R-hydroxy-9Z,11E-octadecadienoic acid stability for long-term studies?

Answer:

- Short-term : Store at –20°C in ethanol or DMSO (avoid aqueous buffers).

- Long-term : Aliquot in argon-purged vials and store at –80°C. Monitor degradation via HPLC every 3 months .

Advanced: What in vivo models best recapitulate this compound’s metabolic effects observed in vitro?

Answer:

- Obese diabetic mice : Administer this compound via intraperitoneal injection (1–5 mg/kg/day) and measure plasma triglycerides and hepatic steatosis .

- Genetic models : Use PPARα-overexpressing transgenic mice to validate receptor-specific effects .

Advanced: How does this compound interact with lipid peroxidation pathways in oxidative stress models?

Answer:

- Pro-oxidant role : In iron-overloaded cells, this compound amplifies lipid peroxidation by chelating Fe²⁺, forming reactive alkoxy radicals. Detect using fluorescent probes (e.g., C11-BODIPY) .

- Antioxidant effects : In low-iron conditions, it scavenges peroxyl radicals via its conjugated diene system. Assess using oxygen radical absorbance capacity (ORAC) assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。